![molecular formula C24H30ClN3O B3950744 1-benzyl-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950744.png)
1-benzyl-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine
Overview
Description
1-benzyl-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine involves the inhibition of serotonin reuptake and activation of 5-HT1A receptors. This leads to an increase in the concentration of serotonin in the synaptic cleft, which results in an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. It also has anxiolytic and antidepressant effects, which make it a promising candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-benzyl-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine is its high selectivity for serotonin reuptake inhibition and 5-HT1A receptor activation. This makes it a promising candidate for the treatment of various psychiatric disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are several future directions for the research on 1-benzyl-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine. One direction is to investigate its potential therapeutic applications in other psychiatric disorders, such as bipolar disorder and obsessive-compulsive disorder. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize its dosing and administration. Additionally, further research is needed to understand its long-term effects and potential side effects.
Scientific Research Applications
1-benzyl-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine has been studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, and anxiety disorders. It acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which makes it a promising candidate for the treatment of these disorders.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O/c25-23-9-5-4-8-22(23)19-26-12-10-21(11-13-26)24(29)28-16-14-27(15-17-28)18-20-6-2-1-3-7-20/h1-9,21H,10-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDRIOMWIJNAQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.